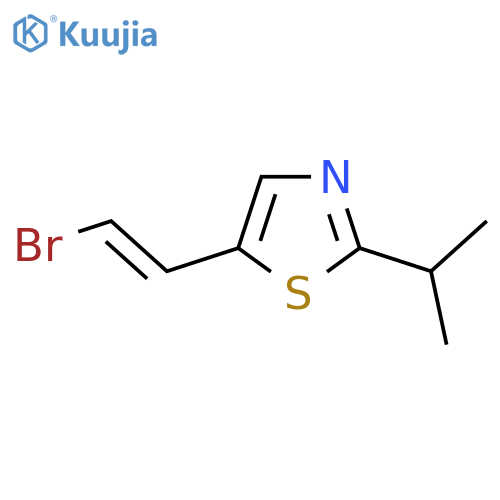

Cas no 2138824-38-9 (5-(2-Bromoethenyl)-2-(propan-2-yl)-1,3-thiazole)

5-(2-Bromoethenyl)-2-(propan-2-yl)-1,3-thiazole 化学的及び物理的性質

名前と識別子

-

- 2138824-38-9

- 5-(2-bromoethenyl)-2-(propan-2-yl)-1,3-thiazole

- EN300-802768

- 5-(2-Bromoethenyl)-2-(propan-2-yl)-1,3-thiazole

-

- インチ: 1S/C8H10BrNS/c1-6(2)8-10-5-7(11-8)3-4-9/h3-6H,1-2H3/b4-3+

- InChIKey: PUKNGFOUOUMVTR-ONEGZZNKSA-N

- ほほえんだ: Br/C=C/C1=CN=C(C(C)C)S1

計算された属性

- せいみつぶんしりょう: 230.97173g/mol

- どういたいしつりょう: 230.97173g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 41.1Ų

5-(2-Bromoethenyl)-2-(propan-2-yl)-1,3-thiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-802768-1.0g |

5-(2-bromoethenyl)-2-(propan-2-yl)-1,3-thiazole |

2138824-38-9 | 95% | 1.0g |

$914.0 | 2024-05-21 | |

| Enamine | EN300-802768-5.0g |

5-(2-bromoethenyl)-2-(propan-2-yl)-1,3-thiazole |

2138824-38-9 | 95% | 5.0g |

$2650.0 | 2024-05-21 | |

| Enamine | EN300-802768-10.0g |

5-(2-bromoethenyl)-2-(propan-2-yl)-1,3-thiazole |

2138824-38-9 | 95% | 10.0g |

$3929.0 | 2024-05-21 | |

| Enamine | EN300-802768-0.1g |

5-(2-bromoethenyl)-2-(propan-2-yl)-1,3-thiazole |

2138824-38-9 | 95% | 0.1g |

$804.0 | 2024-05-21 | |

| Enamine | EN300-802768-0.05g |

5-(2-bromoethenyl)-2-(propan-2-yl)-1,3-thiazole |

2138824-38-9 | 95% | 0.05g |

$768.0 | 2024-05-21 | |

| Enamine | EN300-802768-0.5g |

5-(2-bromoethenyl)-2-(propan-2-yl)-1,3-thiazole |

2138824-38-9 | 95% | 0.5g |

$877.0 | 2024-05-21 | |

| Enamine | EN300-802768-0.25g |

5-(2-bromoethenyl)-2-(propan-2-yl)-1,3-thiazole |

2138824-38-9 | 95% | 0.25g |

$840.0 | 2024-05-21 | |

| Enamine | EN300-802768-2.5g |

5-(2-bromoethenyl)-2-(propan-2-yl)-1,3-thiazole |

2138824-38-9 | 95% | 2.5g |

$1791.0 | 2024-05-21 |

5-(2-Bromoethenyl)-2-(propan-2-yl)-1,3-thiazole 関連文献

-

Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045

-

5. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867

-

Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619

-

Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

5-(2-Bromoethenyl)-2-(propan-2-yl)-1,3-thiazoleに関する追加情報

5-(2-Bromoethenyl)-2-(propan-2-yl)-1,3-thiazole: A Comprehensive Overview

The compound 5-(2-Bromoethenyl)-2-(propan-2-yl)-1,3-thiazole, identified by the CAS number 2138824-38-9, is a heterocyclic organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of thiazoles, which are five-membered aromatic rings containing sulfur and nitrogen atoms. The presence of a bromoethenyl group at the 5-position and an isopropyl group at the 2-position imparts unique electronic and structural properties to this molecule, making it a subject of interest in both academic and industrial research.

The synthesis of 5-(2-Bromoethenyl)-2-(propan-2-yl)-1,3-thiazole typically involves multi-step organic reactions, often starting from readily available starting materials such as thiourea or thioamide derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. The compound's structure allows for various functionalization strategies, enabling its use as an intermediate in the synthesis of more complex molecules or as a building block in material science applications.

In terms of applications, 5-(2-Bromoethenyl)-2-(propan-2-yl)-1,3-thiazole has shown promise in the field of drug discovery. Its thiazole ring is known to exhibit bioactivity against various enzymes and receptors, making it a potential candidate for developing novel therapeutic agents. Recent studies have explored its inhibitory effects on kinase enzymes, which are implicated in cancer progression. Additionally, the bromoethenyl group introduces reactivity that can be exploited in click chemistry reactions, further expanding its utility in medicinal chemistry.

The material science community has also taken interest in this compound due to its potential as a precursor for advanced materials. The thiazole moiety contributes to aromaticity and conjugation, which are desirable properties for applications in organic electronics. Researchers have investigated its role in the formation of self-assembled monolayers and its compatibility with various polymer systems. These studies highlight its potential in developing high-performance materials for sensors, organic light-emitting diodes (OLEDs), and flexible electronics.

From an environmental standpoint, understanding the fate and transport of 5-(2-Bromoethenyl)-2-(propan-2-yl)-1,3-thiazole is crucial for assessing its safety and sustainability. Recent environmental impact assessments have focused on its biodegradation pathways under aerobic and anaerobic conditions. Results indicate that while the compound exhibits moderate persistence in certain environments, its degradation products are not toxicologically significant at environmentally relevant concentrations.

In conclusion, 5-(2-Bromoethenyl)-2-(propan-2-yl)-1,3-thiazole, with its unique structural features and versatile reactivity, continues to be a focal point in chemical research. Its applications span drug discovery, materials science, and environmental chemistry, driven by ongoing advancements in synthetic methodologies and functionalization techniques. As research progresses, this compound is expected to unlock new possibilities across diverse scientific domains.

2138824-38-9 (5-(2-Bromoethenyl)-2-(propan-2-yl)-1,3-thiazole) 関連製品

- 864940-66-9(2-4-(dimethylsulfamoyl)benzamidothiophene-3-carboxamide)

- 2005984-41-6(5-fluoro-3,3-dimethyl-7-(trifluoromethyl)-2,3-dihydro-1H-indole)

- 2228476-80-8(7-(3-bromo-2,2-dimethylpropyl)quinoline)

- 1451391-92-6(Lithium trimethoxy(thiazol-2-yl)borate)

- 2229179-70-6(4,5,5,5-tetrafluoropent-1-en-3-one)

- 53241-93-3(Diethyl 2-hydroxyfumarate)

- 1805323-29-8(3,5-Difluoro-2-(difluoromethyl)pyridine-6-carbonyl chloride)

- 2877643-23-5(1-(6-cyclobutylpyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide)

- 1490232-51-3(2-(2,6-dimethylheptan-4-yl)aminopropane-1,3-diol)

- 2165881-53-6(trans-4-{4-(2-hydroxyethyl)phenylamino}oxolan-3-ol)